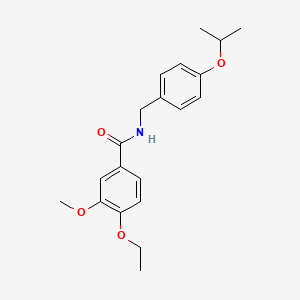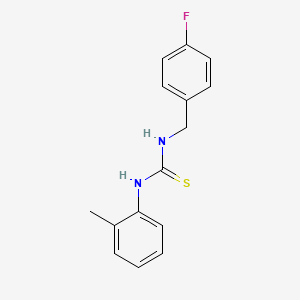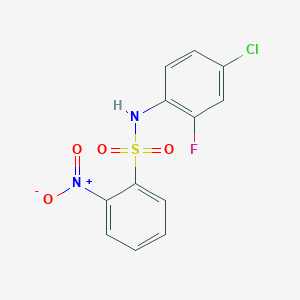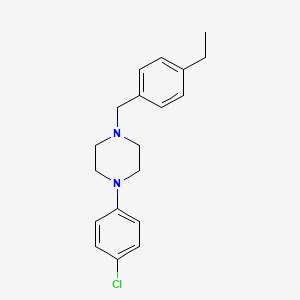![molecular formula C21H15NO4 B5729955 {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5729955.png)
{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone, also known as HNP1, is a synthetic compound that has gained attention in scientific research due to its potential applications in medicine.
Mecanismo De Acción
The mechanism of action of {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has also been shown to induce the production of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells and neuroprotection in neurons.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone in lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. This compound also has a relatively low molecular weight, which facilitates its uptake by cells and tissues. However, one limitation of using this compound is its potential toxicity, which may vary depending on the dose and duration of exposure.
Direcciones Futuras
There are several future directions for research on {4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone, including the investigation of its potential applications in other fields of medicine, such as cardiovascular disease and diabetes. Further studies are also needed to elucidate the mechanism of action of this compound and to optimize its chemical structure for improved efficacy and safety. Additionally, the development of novel delivery systems for this compound may enhance its bioavailability and therapeutic potential.
Métodos De Síntesis
{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone can be synthesized through a multistep process, starting with the reaction of 2-hydroxy-5-nitrobenzaldehyde with acetophenone in the presence of a base catalyst. The resulting product is then subjected to a Claisen-Schmidt condensation reaction with benzaldehyde to form this compound. The purity and yield of this compound can be improved through purification techniques such as column chromatography.
Aplicaciones Científicas De Investigación
{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone has been studied for its potential applications in various fields of medicine, including cancer therapy, antimicrobial activity, and neuroprotection. In cancer therapy, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In antimicrobial activity, this compound has been shown to have potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In neuroprotection, this compound has been found to protect against oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
[4-[(E)-2-(2-hydroxy-5-nitrophenyl)ethenyl]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c23-20-13-12-19(22(25)26)14-18(20)11-8-15-6-9-17(10-7-15)21(24)16-4-2-1-3-5-16/h1-14,23H/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUSGRWHEKOHDG-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)/C=C/C3=C(C=CC(=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dichlorophenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5729874.png)
![1-methyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5729881.png)
![4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5729886.png)
![N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5729892.png)

![4-[2-(2-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5729900.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5729908.png)




![2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5729951.png)
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline](/img/structure/B5729960.png)
![N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5729965.png)